

Application Note: Synthesis Protocol for [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol

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Compound of Interest

Compound Name: [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol

CAS No.: 1823817-52-2

Cat. No.: B6306100

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Executive Summary

This application note details a highly efficient, three-step synthetic protocol for the preparation of [2-(benzyloxy)-5-bromo-4-methylphenyl]methanol (CAS: 1823817-52-2, MW: 307.18 g/mol)[1]. This compound serves as a highly functionalized, orthogonally protected building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and complex natural products. The workflow transforms commercially available 2-hydroxy-4-methylbenzaldehyde through a sequence of regioselective electrophilic aromatic bromination, phenolic O-benylation, and chemoselective aldehyde reduction.

Mechanistic Rationale & Experimental Design

To ensure high yield and purity, each step of this protocol has been designed with specific mechanistic causality and self-validating checkpoints:

- Step 1: Regioselective Bromination: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is selected over molecular bromine (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">

) to prevent over-bromination and oxidative side reactions[2]. The hydroxyl group at position 2 is strongly electron-donating (ortho/para directing), while the aldehyde is deactivating (meta directing). The position para to the hydroxyl group (position 5) is electronically and sterically favored, ensuring high regioselectivity[2].

- Step 2: O-Benzoylation (Phenol Protection): Benzyl bromide (

) is used with potassium carbonate (

) in DMF.

is a mild base, perfectly suited to deprotonate the phenol (

) without triggering a Cannizzaro reaction on the adjacent aldehyde[3][4]. The benzyl ether is robust against the subsequent reductive conditions.

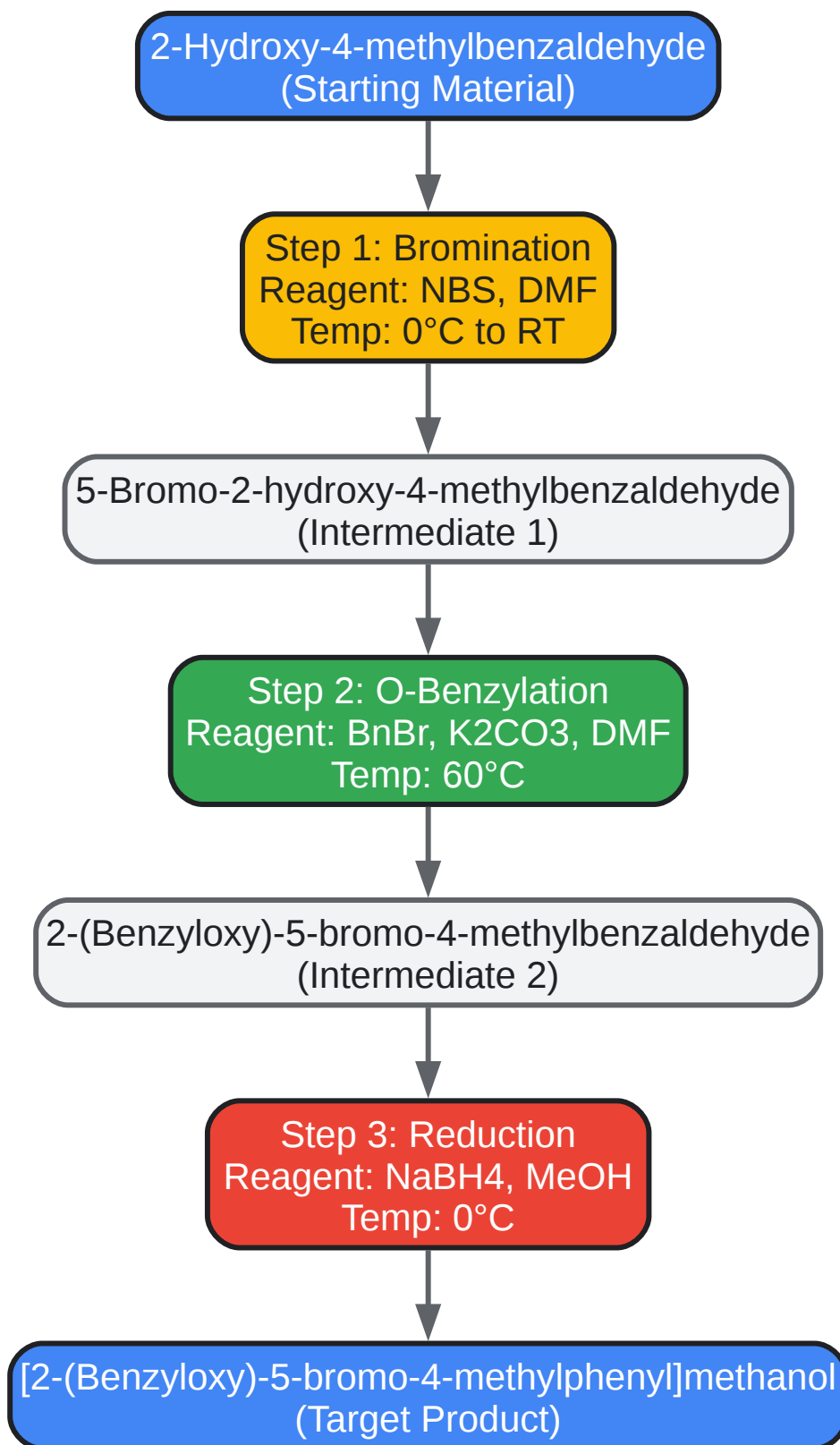
- Step 3: Chemoselective Aldehyde Reduction: Sodium borohydride (

) in methanol is employed to selectively reduce the aldehyde to a primary alcohol.

is a mild hydride donor that leaves the benzyl ether and the aryl bromide intact[5][6].

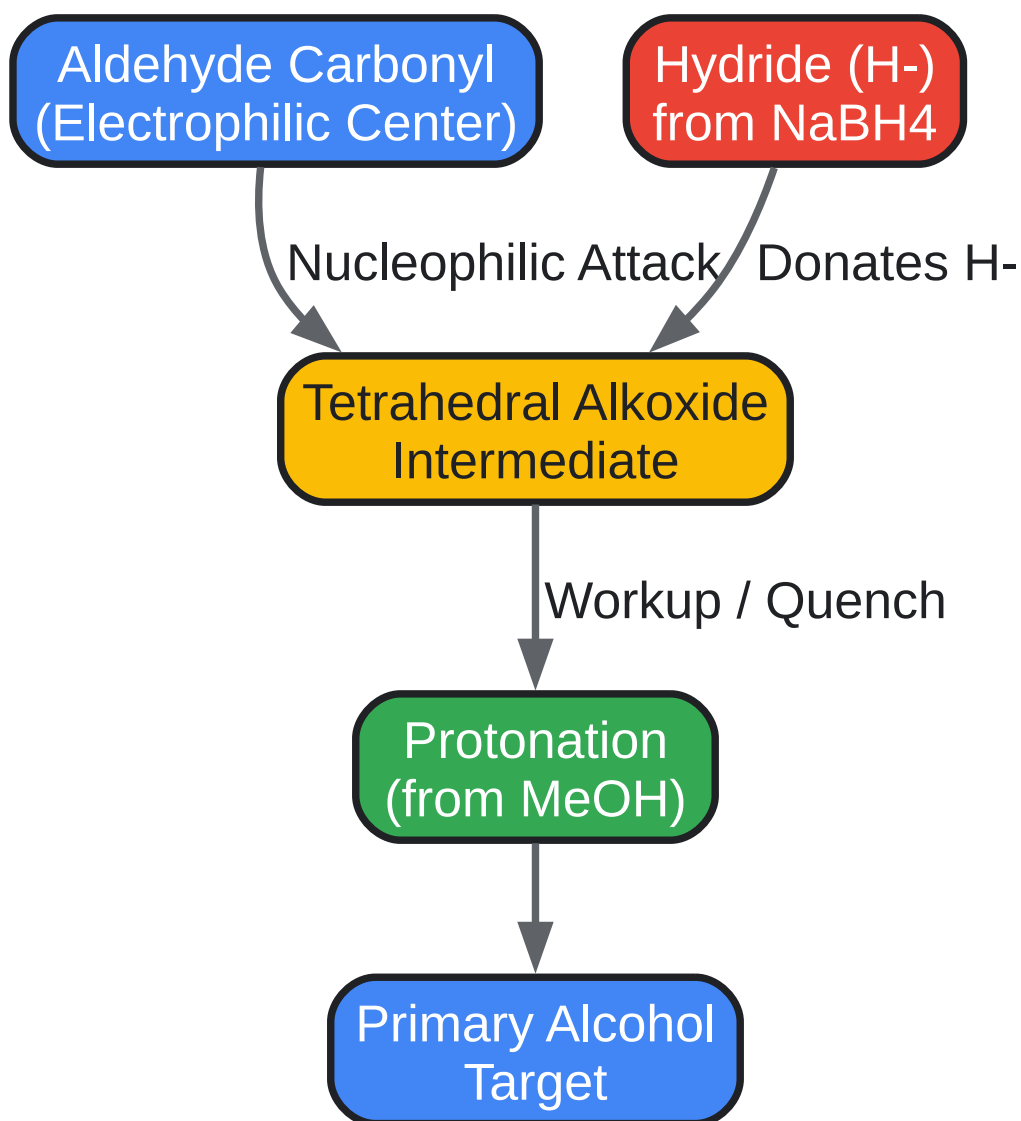
Methanol acts as both the solvent and the proton source required to quench the tetrahedral alkoxide intermediate[5].

Reaction Workflows & Mechanistic Pathways



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Figure 1: Three-step synthetic workflow for [2-(benzyloxy)-5-bromo-4-methylphenyl]methanol.



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Figure 2: Mechanistic pathway of chemoselective aldehyde reduction by sodium borohydride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxy-4-methylbenzaldehyde

- Preparation: Charge a flame-dried round-bottom flask with 2-hydroxy-4-methylbenzaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration). Cool the solution to 0 °C using an ice-water bath.
- Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 15 minutes to control the exothermic bromination and prevent polybromination[2][7].
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
- Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material () will be replaced by a slightly less polar spot ().

NMR of an aliquot will confirm regioselectivity: the original ortho-coupled aromatic protons will disappear, replaced by two distinct singlets (para-relationship between H-3 and H-6).

- Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous lithium chloride (LiCl) or brine (3x) to remove residual DMF. Dry over anhydrous , filter, and concentrate in vacuo.

Step 2: Synthesis of 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde

- Preparation: Dissolve the crude 5-bromo-2-hydroxy-4-methylbenzaldehyde (1.0 equiv) in anhydrous DMF (0.4 M).
- Reagent Addition: Add anhydrous (2.0 equiv) followed by Benzyl bromide (1.2 equiv)[3][4].
- Reaction: Heat the suspension to 60 °C and stir for 4 hours.
- Validation (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The phenol intermediate (

-) will convert to a highly non-polar spot (
-) due to the loss of the hydrogen-bonding hydroxyl group.
- Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM) (3x). Wash the organic layer with water and brine, dry over , and concentrate. Purify via silica gel chromatography if necessary.

Step 3: Synthesis of [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol

- Preparation: Dissolve 2-(benzyloxy)-5-bromo-4-methylbenzaldehyde (1.0 equiv) in anhydrous Methanol (0.2 M). Cool to 0 °C.
- Reagent Addition: Carefully add Sodium borohydride (, 1.5 equiv) portion-wise. Caution: Effervescence (gas evolution) will occur[5][6].
- Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
- Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The aldehyde () is reduced to the more polar alcohol (). IR spectroscopy will show the complete disappearance of the strong carbonyl stretch () and the appearance of a broad O-H stretch ().
- Workup: Quench the reaction carefully with saturated aqueous sodium acetate to destroy excess and hydrolyze the borate complex[5]. Extract with EtOAc (3x). Wash with brine, dry over , filter, and concentrate to yield the target product.

Quantitative Data & Analytical Expectations

Table 1: Reagent Stoichiometry and Reaction Parameters

Step	Transformation	Reagents (Equivalents)	Solvent	Temp	Time	Expected Yield
1	Bromination	NBS (1.05 eq)	DMF	0 °C → RT	2 h	85 - 90%

| 2 | Benzylation | BnBr (1.2 eq),

(2.0 eq) | DMF | 60 °C | 4 h | 90 - 95% | | 3 | Reduction |

(1.5 eq) | MeOH | 0 °C → RT | 1.5 h | 95 - 98% |

Table 2: Expected

NMR Characterization (

, 400 MHz) for Target Product | Proton Assignment | Multiplicity | Integration | Expected Shift (

, ppm) | | :--- | :--- | :--- | :--- | | Aromatic (Benzyl) | Multiplet (m) | 5H | 7.30 - 7.45 | | Aromatic (H-6, para to H-3) | Singlet (s) | 1H | ~ 7.42 | | Aromatic (H-3, para to H-6) | Singlet (s) | 1H | ~ 6.78 | | Benzylic (

) | Singlet (s) | 2H | ~ 5.05 | | Hydroxymethyl (

) | Doublet (d) | 2H | ~ 4.65 | | Hydroxyl (

) | Triplet (t) / Broad (br s) | 1H | ~ 2.10 | | Aryl Methyl (

) | Singlet (s) | 3H | ~ 2.35 |

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